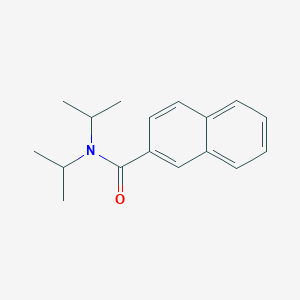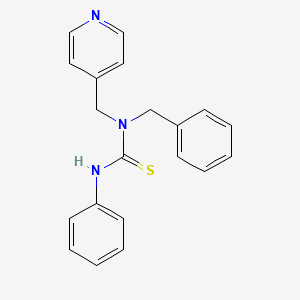
2-(4-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline (EBTI) is a synthetic compound that belongs to the class of tetrahydroisoquinolines. It has been synthesized through various methods and has shown potential in scientific research applications due to its unique properties.
作用機序
The mechanism of action of 2-(4-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to act on the dopaminergic system in the brain. It has been shown to increase the level of dopamine in the brain, which may contribute to its neuroprotective and anti-Parkinson's disease properties. 2-(4-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
2-(4-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have various biochemical and physiological effects. It has been shown to increase the level of dopamine in the brain, which may contribute to its neuroprotective and anti-Parkinson's disease properties. 2-(4-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has also been shown to inhibit the activity of COX-2, which may contribute to its anti-inflammatory properties. In addition, 2-(4-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the growth of cancer cells.
実験室実験の利点と制限
2-(4-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It has also been shown to have various potential applications in scientific research. However, there are also limitations to using 2-(4-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments. Its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. In addition, more research is needed to fully understand its potential applications and limitations.
将来の方向性
There are several future directions for research on 2-(4-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline. One potential direction is to further investigate its potential as an anti-inflammatory agent and its mechanism of action in inhibiting COX-2 activity. Another potential direction is to investigate its potential as a neuroprotective agent and its mechanism of action in increasing dopamine levels in the brain. Additionally, more research is needed to fully understand its potential as an anti-cancer agent and its mechanism of action in inhibiting the growth of cancer cells.
合成法
2-(4-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline can be synthesized through various methods, including the Pictet-Spengler reaction, the Mannich reaction, and the Friedel-Crafts reaction. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone to form a tetrahydroisoquinoline. The Mannich reaction involves the condensation of an amine, formaldehyde, and a ketone or aldehyde to form a β-amino carbonyl compound. The Friedel-Crafts reaction involves the alkylation or acylation of an aromatic ring with an alkyl halide or acyl halide.
科学的研究の応用
2-(4-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has shown potential in scientific research applications due to its unique properties. It has been studied for its potential as an anti-inflammatory agent, a neuroprotective agent, and a potential treatment for Parkinson's disease. 2-(4-ethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has also been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells.
特性
IUPAC Name |
2-[(4-ethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-2-20-18-9-7-15(8-10-18)13-19-12-11-16-5-3-4-6-17(16)14-19/h3-10H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPCMXXHLBHZSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5257008 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[(4-bromophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5854247.png)


![methyl 3-[({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5854270.png)
![5-(4-chlorophenyl)-N-[4-(diethylamino)benzylidene]-4-(trifluoromethyl)-1,3-thiazol-2-amine](/img/structure/B5854278.png)
![2-[(2-chloro-4-fluorobenzyl)thio]pyrimidine](/img/structure/B5854286.png)
![3-[(2-chlorophenoxy)methyl]-N-3-pyridinylbenzamide](/img/structure/B5854290.png)

![3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5854302.png)
![N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B5854319.png)

![4-({[(2,3-dichlorophenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5854323.png)